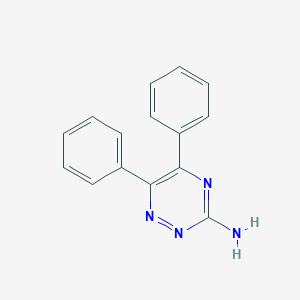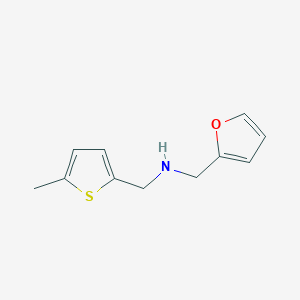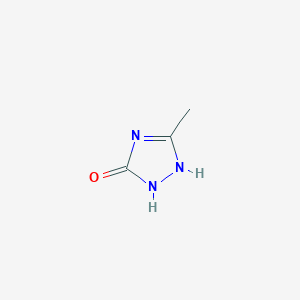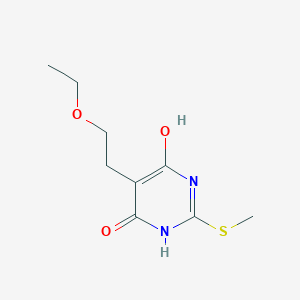
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol, also known as ETP-46464, is a novel small molecule compound that has shown promising results in preclinical studies as a potential anticancer agent. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that gives it a distinctive mechanism of action.
Mecanismo De Acción
The mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol involves the inhibition of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol binds to the active site of TS and prevents the formation of thymidine, a crucial component of DNA. This inhibition leads to the depletion of intracellular thymidine pools, which ultimately results in DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol has also been shown to have anti-inflammatory and immunomodulatory effects. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol also enhances the activity of natural killer cells and T cells, which play a critical role in the immune response against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol is its specificity towards TS, which makes it a potential candidate for cancer therapy with minimal side effects. However, the low yield of the synthesis method and the limited solubility of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol in aqueous solutions pose challenges for its use in lab experiments. Moreover, the mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.
Direcciones Futuras
Future studies on 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol could focus on optimizing the synthesis method to increase the yield and solubility of the compound. Further investigation of the mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol could also provide insights into its potential use in combination with other anticancer agents. In addition, clinical trials could be conducted to evaluate the safety and efficacy of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol as a potential therapeutic agent for cancer and other inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol involves a multi-step process that includes the reaction of 2,4-dichloro-5-methylpyrimidine with sodium ethoxide to form 2-ethoxyethyl-4,6-dichloro-5-methylpyrimidine. The subsequent reaction of this intermediate with sodium thiomethoxide in the presence of a palladium catalyst results in the formation of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancers. In vitro studies have shown that 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also demonstrated the efficacy of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol in reducing tumor growth and metastasis in animal models.
Propiedades
Número CAS |
6964-71-2 |
|---|---|
Nombre del producto |
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol |
Fórmula molecular |
C9H14N2O3S |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13) |
Clave InChI |
XZJPBUNHECRIEW-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
SMILES canónico |
CCOCCC1=C(N=C(NC1=O)SC)O |
Otros números CAS |
6964-71-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







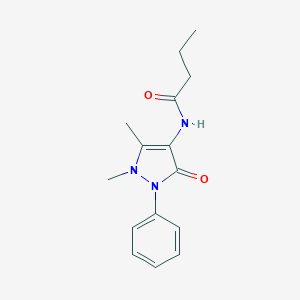
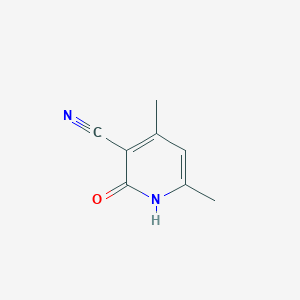
![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)

![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)

